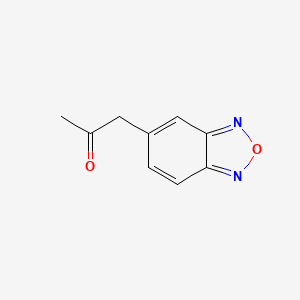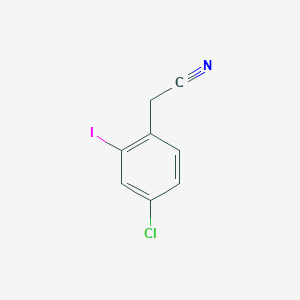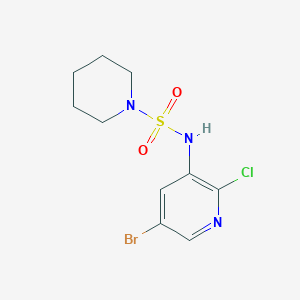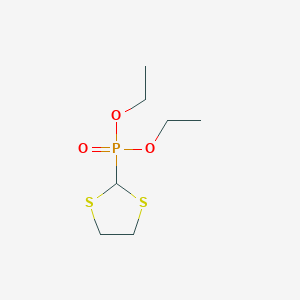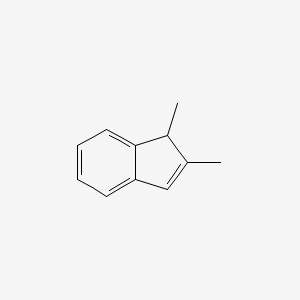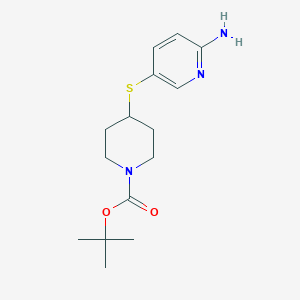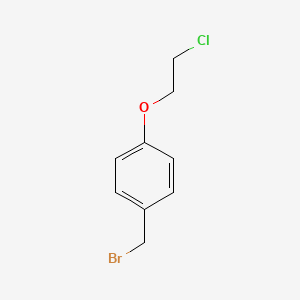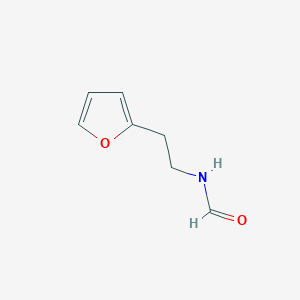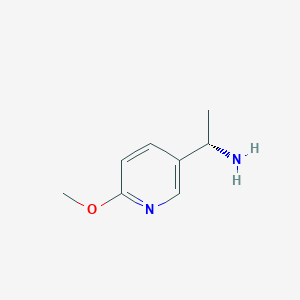
(1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine is a chiral amine compound with a methoxy group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-3-pyridinecarboxaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination using a chiral amine source to introduce the ethylamine moiety. Common reagents for this step include sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 6-hydroxy-pyridin-3-yl-ethylamine.
Reduction: Formation of 1-(6-methoxy-piperidin-3-yl)-ethylamine.
Substitution: Formation of 1-(6-halogen-pyridin-3-yl)-ethylamine derivatives.
Applications De Recherche Scientifique
(1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: The compound can influence neurotransmitter pathways, potentially affecting mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(6-methoxy-pyridin-3-yl)-ethylamine: The enantiomer of the compound with different stereochemistry.
6-methoxy-3-pyridinecarboxaldehyde: The precursor in the synthesis of (1S)-1-(6-methoxypyridin-3-yl)ethan-1-amine.
1-(6-methoxy-piperidin-3-yl)-ethylamine: A reduced derivative of the compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of the methoxy group, which imparts specific chemical and biological properties. Its ability to interact with molecular targets in a stereospecific manner makes it valuable in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(1S)-1-(6-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m0/s1 |
Clé InChI |
QZCQDZMQHCBXQU-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CN=C(C=C1)OC)N |
SMILES canonique |
CC(C1=CN=C(C=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


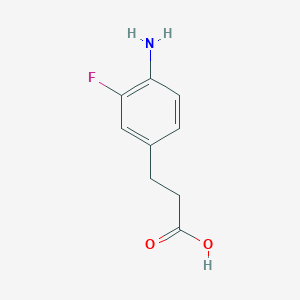


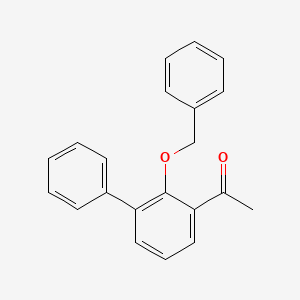
![Ethyl [3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B8629653.png)
